

Unveiling the Selectivity of CHMFL-BMX-078: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: CHMFL-BMX-078

Cat. No.: B15544527

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In the landscape of TEC family kinase inhibitors, **CHMFL-BMX-078** has emerged as a highly potent and selective agent, offering researchers a valuable tool to dissect the intricate signaling pathways governed by these enzymes. This guide provides a comprehensive comparison of **CHMFL-BMX-078** with other notable TEC family inhibitors, supported by experimental data to inform target validation and drug development efforts.

Highlighting the Selectivity of CHMFL-BMX-078

CHMFL-BMX-078 is a type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a member of the TEC family of non-receptor tyrosine kinases. It exhibits a remarkable selectivity profile, a critical attribute for minimizing off-target effects and ensuring precise biological inquiry.

Key Findings:

- **Potent BMX Inhibition:** **CHMFL-BMX-078** demonstrates potent inhibition of BMX with a half-maximal inhibitory concentration (IC₅₀) of 11 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Exceptional Selectivity over BTK:** It displays a significant 40-fold selectivity for BMX over Bruton's tyrosine kinase (BTK), another prominent member of the TEC family, with an IC₅₀ of 437 nM for BTK.[\[1\]](#)[\[2\]](#)
- **Broad Kinase Selectivity:** A comprehensive KINOMEScan evaluation across 468 kinases revealed a high degree of selectivity for **CHMFL-BMX-078**, underscored by a low S score(1)

of 0.01.[1][2][3] This indicates minimal interaction with a wide array of other kinases, reinforcing its utility as a specific BMX probe.

- Irreversible Binding Mechanism: **CHMFL-BMX-078** forms a covalent bond with cysteine 496 in the ATP-binding site of BMX.[1][2][3] Its type II inhibitor nature means it preferentially binds to the inactive "DFG-out" conformation of the kinase.[1][2][3]

While lauded for its high selectivity, some analyses of **CHMFL-BMX-078** and another inhibitor, BMX-IN-1, have suggested potential cross-reactivity with other TEC family members.[6][7] This highlights the importance of careful experimental design and interpretation when utilizing any pharmacological inhibitor.

Comparative Analysis with Other TEC Family Inhibitors

To provide a clearer perspective on the standing of **CHMFL-BMX-078**, the following table summarizes its inhibitory activity alongside other well-characterized TEC family inhibitors.

Inhibitor	BMX IC50 (nM)	BTK IC50 (nM)	ITK IC50 (nM)	TEC IC50 (nM)	TXK IC50 (nM)	Notes
CHMFL-BMX-078	11[1][2][3][4][5]	437[1][2]	Not Reported	Not Reported	Not Reported	Highly selective for BMX over BTK; KINOMEScan S score(1)=0.01.[1][2][3]
Ibrutinib	Not Reported	~1.5[8]	Potent Inhibition	Potent Inhibition	Not Reported	Broad-spectrum TEC family inhibitor.[9]
Acalabrutinib	Inhibited (<100)[10]	~5.1[8][10]	>1000	Inhibited (<100)[10]	Inhibited	More selective than ibrutinib.[10][11]
Zanubrutinib	Not Reported	~0.18-0.3	Less potent than on BTK	Less potent than on BTK	Not Reported	More selective than ibrutinib, with less activity on TEC and ITK.[12][13]
BMX-IN-1	8[5]	10.4[5]	>470	>470	Not Reported	Over 47-fold less potent against ITK and TEC.[5]

JS25	3.5[4][14]	5.8[4]	~87	~46.4	~40.6	Potent dual BMX/BTK inhibitor with selectivity over other TEC members. [4] [13]
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Experimental Methodologies

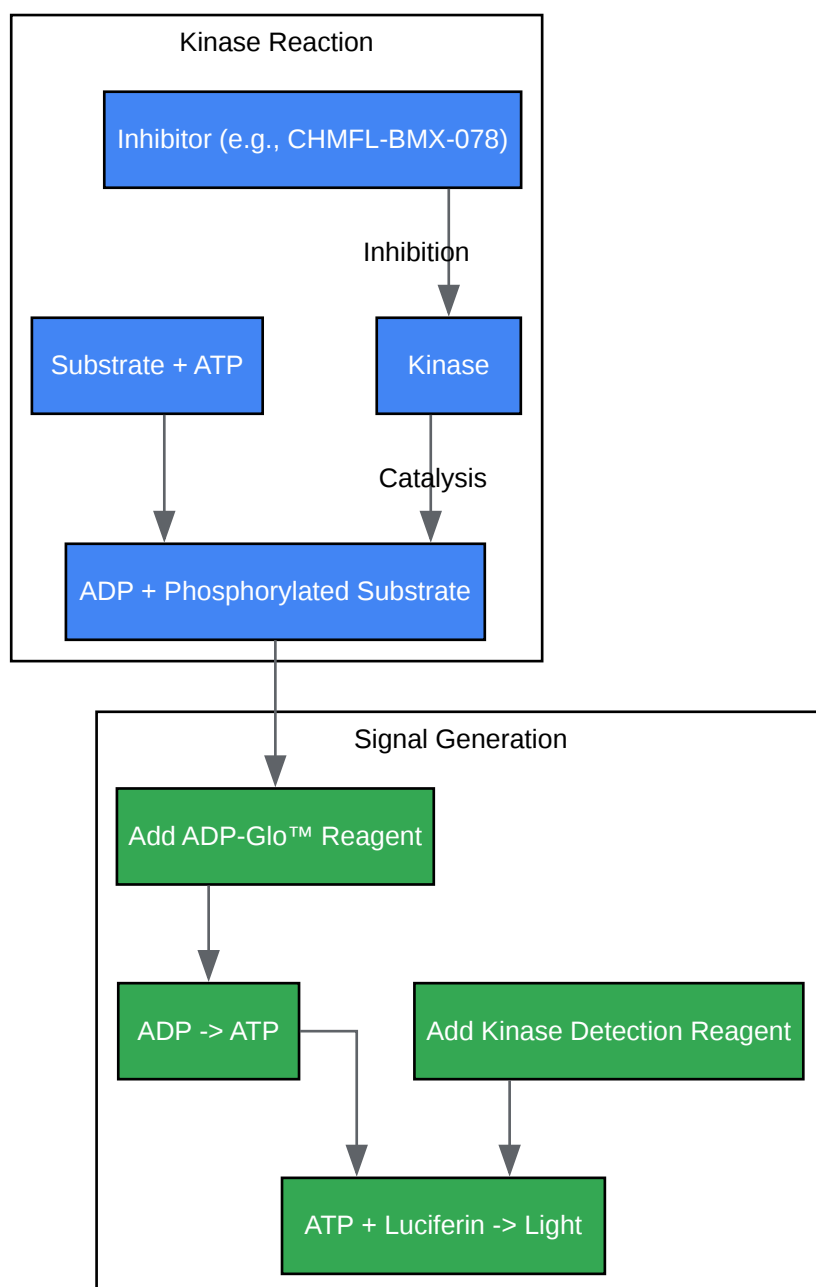
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The data presented in this guide are primarily derived from two key assays:

ADP-Glo™ Kinase Assay

This luminescent assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol Workflow:

- **Kinase Reaction:** The kinase of interest (e.g., BMX, BTK) is incubated with the substrate and ATP in a reaction buffer. Test compounds, such as **CHMFL-BMX-078**, are added at varying concentrations.
- **Reaction Termination and ATP Depletion:** ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
- **ADP to ATP Conversion:** A Kinase Detection Reagent is then introduced, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
- **Luminescence Detection:** The newly synthesized ATP is measured using a luciferase/luciferin reaction, where the light output is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value is then calculated from the dose-response curve.



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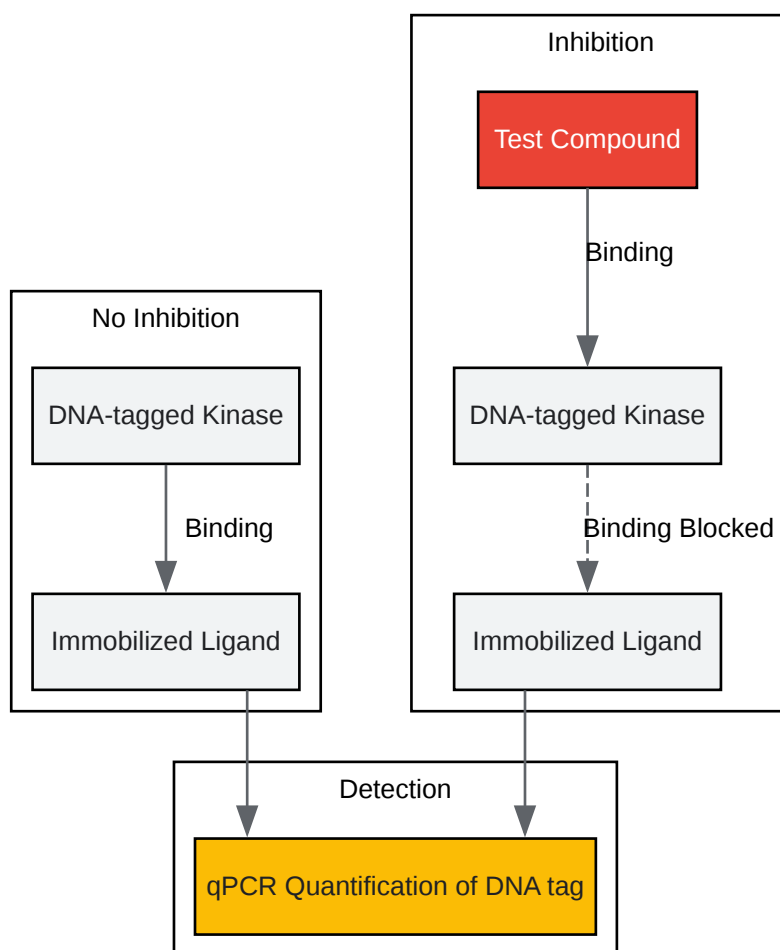
ADP-Glo™ Kinase Assay Workflow

KINOMEScan™ Assay

The KINOMEScan™ platform provides a quantitative measure of compound-kinase interactions through a competition binding assay. This method is independent of ATP and measures the intrinsic binding affinity (K_d) or percentage of inhibition.

Assay Principle:

- **Components:** The assay utilizes three main components: DNA-tagged kinases, a ligand immobilized on a solid support, and the test compound.
- **Competition:** The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- **Quantification:** The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

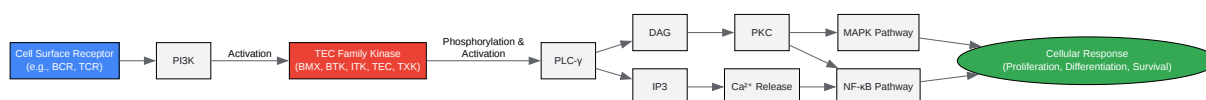


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KINOMEScan™ Assay Principle

TEC Family Signaling Pathway

The TEC family of kinases are crucial mediators in various signaling cascades downstream of antigen receptors, cytokine receptors, and integrins. They play a pivotal role in the activation of phospholipase C- γ (PLC- γ), leading to calcium mobilization and MAP kinase activation.



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Simplified TEC Family Signaling Pathway

This guide underscores the high selectivity of **CHMFL-BMX-078** as a valuable research tool for investigating the specific roles of BMX in health and disease. The provided comparative data and experimental context aim to assist researchers in making informed decisions when selecting the most appropriate TEC family inhibitor for their studies.

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